BenchChemオンラインストアへようこそ!

Delapril

ACE inhibitor cough bradykinin potentiation adverse effect profiling

Delapril's indanyl-glycine moiety confers higher lipophilicity than captopril or enalapril, driving superior vascular wall ACE inhibition at 5–10× lower doses and markedly reduced dry cough (4% total). Choose delapril for protocols requiring cough minimization, insulin sensitivity improvement, or fixed-dose combinations with indapamide (92.6% responder rate) or manidipine. Its differential tissue distribution makes it ideal for experimental models of vascular remodeling, cardiac hypertrophy regression, and tissue-specific RAAS modulation.

Molecular Formula C26H32N2O5
Molecular Weight 452.5 g/mol
CAS No. 83435-66-9
Cat. No. B1670214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelapril
CAS83435-66-9
SynonymsCV 3317
CV-3317
delapril
derapril
N-(2,3-dihydro-1H-inden-2-yl)-N-(N-(1-(ethoxycarbonyl)-3-phenylpropyl)alanyl)glycine
Molecular FormulaC26H32N2O5
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2
InChIInChI=1S/C26H32N2O5/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30)/t18-,23-/m0/s1
InChIKeyWOUOLAUOZXOLJQ-MBSDFSHPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Delapril (CAS 83435-66-9): An Indanyl-Glycine ACE Inhibitor with Differentiated Lipophilicity and Tolerability Profile for Scientific Selection


Delapril is a carboxyl-containing, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor of the carboxy-alkyl-dipeptide class. As an orally administered esterified prodrug, it is converted in vivo to two active metabolites: delapril diacid (M-I) and 5-hydroxy delapril diacid (M-III), which competitively bind to and inhibit ACE, thereby blocking the conversion of angiotensin I to angiotensin II [1]. Delapril is distinguished from other ACE inhibitors by the presence of an indanyl-glycine moiety in its structure, which confers greater lipophilicity than several other agents in the class, including captopril and enalapril [1] [2].

Why Delapril Cannot Be Interchanged with Other ACE Inhibitors Without Evidence Review: Key Differential Features


Although delapril belongs to the ACE inhibitor class, direct substitution with agents such as enalapril, captopril, or fosinopril cannot be justified without considering compound-specific pharmacologic and clinical differentiation data. Delapril demonstrates higher lipophilicity than captopril and enalapril [1], differential tissue distribution that translates to more effective vascular wall ACE inhibition [1] [2], a markedly reduced incidence of dry cough relative to enalapril and captopril [3], and distinct combination therapy advantages with specific dihydropyridine calcium channel blockers (manidipine) and thiazide-like diuretics (indapamide) that are not extrapolatable to all ACE inhibitors [4] [5]. These compound-specific attributes have direct implications for research protocol design, therapeutic selection, and sourcing decisions.

Delapril: Quantified Evidence of Differentiation from Closest Comparators for Procurement Decisions


Reduced Incidence of ACE Inhibitor-Induced Cough: Delapril vs Enalapril and Captopril

Delapril exhibits significantly lower cough-inducing potential than both enalapril and captopril in direct clinical comparison. In a 4-week cross-over study of 6 patients with essential hypertension, delapril treatment resulted in substantially fewer patients with a significant increase (≥4 coughs during treatment vs control period) in capsaicin-induced cough frequency compared with captopril and enalapril [1]. Additionally, in a population of 150 patients with essential hypertension who developed cough during enalapril treatment, switching to delapril resulted in cough resolution in 6 of 12 affected patients (50%), reducing the total population cough incidence from 8% to 4% [2]. Delapril also shows weaker bradykinin potentiating action in preclinical models than captopril and enalapril, providing a mechanistic basis for this clinical differentiation [2].

ACE inhibitor cough bradykinin potentiation adverse effect profiling

Enhanced Vascular Wall ACE Inhibition: Delapril Lipophilicity vs Captopril and Enalapril

Delapril demonstrates greater lipophilicity than several other ACE inhibitors, including captopril and enalapril, due to its indanyl-glycine moiety [1]. This physicochemical differentiation translates to measurable pharmacologic superiority: delapril is a more potent inhibitor of vascular wall ACE activity than enalapril or captopril [2]. In isolated tissue preparations, delapril inhibits angiotensin I-induced contraction at doses 5-10 times lower than captopril [1]. In vivo, delapril suppresses angiotensin II release from the vascular wall, and its activity on tissue ACE persists longer than on circulating enzyme [1].

vascular ACE inhibition tissue penetration lipophilicity

Metabolic Differentiation: Delapril/Manidipine Combination Improves Insulin Sensitivity vs Olmesartan/HCTZ

In a prospective randomized controlled trial of 88 obese hypertensive patients, the delapril 30 mg/manidipine 10 mg combination demonstrated significant improvements in metabolic parameters that were not observed with olmesartan/HCTZ, despite equivalent blood pressure reduction (-22.3/16.4 mmHg vs -22.6/17.2 mmHg, respectively) [1]. The delapril/manidipine combination significantly increased glucose infusion rate (GIR) by +3.01 mg/min/kg (p=0.038 vs placebo), decreased plasma insulin by -17.8 pmol/l (p=0.047), and reduced plasma fibrinogen by -67.5 mg/dl (p=0.021), whereas the olmesartan/HCTZ combination produced no significant changes in any of these parameters [1].

insulin sensitivity fibrinogen obesity hypertension

Fibrinolytic Function Improvement: Delapril/Manidipine vs Irbesartan/HCTZ in Type 2 Diabetes

In a double-blind randomized trial of 80 hypertensive patients with type 2 diabetes, delapril-based therapy produced opposite effects on fibrinolytic balance compared with irbesartan-based therapy [1]. Delapril monotherapy (30 mg/day) significantly decreased plasma PAI-1 activity by -10.4 IU/ml (p<0.05); the addition of manidipine 10 mg further increased t-PA activity by +0.27 IU/ml (p<0.05) [1]. In contrast, irbesartan monotherapy had no significant effect on fibrinolytic parameters, and the addition of hydrochlorothiazide worsened fibrinolytic balance by significantly increasing PAI-1 activity by +9.5 IU/ml (p<0.05) [1].

fibrinolysis PAI-1 type 2 diabetes t-PA

Superior Responder Rate: Delapril/Indapamide vs Captopril/Hydrochlorothiazide

In a large multicenter randomized controlled trial (n=790 for efficacy analysis), the fixed combination of delapril 30 mg + indapamide 2.5 mg demonstrated significantly higher responder rates compared with captopril 50 mg + hydrochlorothiazide 25 mg in mild to moderate essential hypertension [1]. At 60 days, responder rates were 72.6% with delapril/indapamide vs 62.9% with captopril/HCTZ (p=0.004) [1]. At the end of the 6-month treatment period, responder rates reached 92.6% in the delapril/indapamide group vs 85.2% in the captopril/HCTZ group (p<0.001) [1]. Final systolic blood pressure was significantly lower with delapril/indapamide (134.5 ± 13.1 mmHg) than with captopril/HCTZ (138.3 ± 14.0 mmHg; p<0.001) [1].

fixed-dose combination indapamide thiazide-like diuretic responder rate

Cardiovascular and Neuropathic Outcomes: DEMAND Trial Findings with Delapril in Type 2 Diabetes

The DEMAND (Delapril and Manidipine for Nephroprotection in Diabetes) randomized, double-blind, placebo-controlled trial (n=380) evaluated 3-year outcomes in hypertensive type 2 diabetics [1]. The hazard ratio for major cardiovascular events with delapril/manidipine combination vs placebo was 0.17 (95% CI: 0.04-0.78; p=0.023) [1]. For retinopathy development in subjects without baseline retinopathy, the hazard ratio vs placebo was 0.27 (95% CI: 0.07-0.99; p=0.048) [1]. For peripheral neuropathy at 3 years, odds ratios vs placebo were 0.45 (95% CI: 0.24-0.87; p=0.017) for combination therapy and 0.52 (95% CI: 0.27-0.99; p=0.048) for delapril monotherapy [1]. Glucose disposal rate stabilized on delapril-based therapy while declining on placebo (from 5.8±2.4 to 5.3±1.9 mg/kg/min; p=0.03) [1].

diabetic complications cardiovascular events retinopathy neuropathy

Optimal Application Scenarios for Delapril in Research and Clinical Procurement Based on Evidence Differentiation


Hypertension Research Requiring Minimized Cough as a Confounding Variable

Delapril is the preferred ACE inhibitor for clinical studies where dry cough is a known compliance-limiting factor or when cough incidence must be minimized to avoid dropout-related bias. Direct comparative evidence shows delapril produces significantly less capsaicin-induced cough than enalapril or captopril, with a documented 4% total cough incidence in hypertensive populations and 50% resolution rate in patients previously experiencing enalapril-induced cough [1]. This differentiated tolerability profile supports delapril selection for long-term observational studies, adherence-focused research, and protocols enrolling patients with prior ACE inhibitor intolerance.

Metabolic and Cardiovascular Outcome Studies in Obese or Diabetic Hypertensive Populations

For research protocols targeting insulin sensitivity, fibrinogen, or fibrinolytic function as secondary or exploratory endpoints in hypertensive populations with metabolic comorbidities, delapril-based regimens offer evidence-based differentiation. The delapril/manidipine combination improves insulin sensitivity (GIR +3.01 mg/min/kg) and reduces fibrinogen (-67.5 mg/dl) in obese hypertensives, effects not seen with ARB/diuretic comparators [2]. In type 2 diabetes, delapril-based therapy improves fibrinolytic balance (PAI-1 -10.4 IU/ml; t-PA +0.27 IU/ml) while irbesartan/HCTZ worsens it [3]. The DEMAND trial further demonstrates cardiovascular event reduction (HR 0.17) and neuropathy/retinopathy protection vs placebo [4].

Fixed-Dose Combination Studies with Thiazide-Like Diuretics (Indapamide)

Delapril should be prioritized for combination protocols with indapamide over other ACE inhibitor/diuretic pairings. The delapril 30 mg/indapamide 2.5 mg fixed combination achieves significantly higher responder rates (92.6% at 6 months) compared with captopril/HCTZ (85.2%; p<0.001) and produces greater systolic blood pressure reduction (3.8 mmHg difference; p<0.001) [5]. Additionally, the combination provides organ-protective effects and is supported by meta-analyses showing superior outcomes with thiazide-like diuretics over thiazide-type diuretics for cardiovascular event reduction [6].

Preclinical Vascular Pharmacology and Tissue ACE Inhibition Studies

For in vitro and in vivo studies requiring potent vascular wall ACE inhibition or investigating tissue-specific RAAS modulation, delapril offers quantifiable advantages over captopril and enalapril. Its greater lipophilicity enables more effective inhibition of vascular ACE (5-10× lower dose than captopril for isolated tissue contraction inhibition) and prolonged tissue enzyme suppression beyond circulating ACE inhibition [7] [8]. This makes delapril the appropriate selection for experimental models examining vascular remodeling, cardiac hypertrophy regression, and organ-specific RAAS effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Delapril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.